フォルミルメチルリジン-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

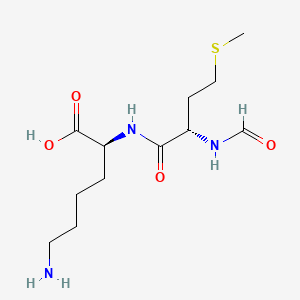

For-Met-Lys-OH is a synthetic peptide that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of three amino acids: formylmethionine, lysine, and hydroxyl group, making it a tripeptide. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

科学的研究の応用

For-Met-Lys-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in protein synthesis and cellular processes.

Medicine: Potential therapeutic applications, including as an antimicrobial agent and in wound healing.

Industry: Utilized in the development of peptide-based materials and coatings

Safety and Hazards

The safety data sheet for a similar compound, Fmoc-D-Lys(N3)-OH, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

将来の方向性

The future directions for “For-Met-Lys-OH” could involve its use in the synthesis of more complex peptides and proteins. It could also be used in the development of new methods for peptide synthesis, as suggested by a study that described a highly efficient method for the synthesis of Fmoc-Lys(Mmt)-OH .

作用機序

Target of Action

For-Met-Lys-OH, also known as N-Formylmethionyllysine, is a tripeptide composed of formylmethionine and lysine. It is often used in the field of cosmetics for its anti-aging effects . The primary targets of For-Met-Lys-OH are skin cells, where it interacts with cellular components to promote skin health and reduce signs of aging .

Mode of Action

It is believed that the compound interacts with its targets (skin cells) by promoting the production of collagen and elastin, proteins that are essential for maintaining skin elasticity and firmness . This interaction results in improved skin texture and reduced appearance of wrinkles .

Biochemical Pathways

For-Met-Lys-OH may influence several biochemical pathways. Methionine, one of the amino acids in the tripeptide, is known to play a role in the biosynthesis of other amino acids and in the production of SAM (S-adenosylmethionine), a universal methyl donor involved in numerous biochemical reactions . Lysine, another component of the tripeptide, is involved in protein synthesis and has been implicated in various physiological processes .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it was effectively cleaved by neutral endopeptidase (nep) of renal brush border enzymes at the met-val amide bond, and the metabolite was rapidly excreted via the renal pathway with minimal kidney retention . This suggests that For-Met-Lys-OH may have similar ADME properties.

Result of Action

The molecular and cellular effects of For-Met-Lys-OH’s action primarily manifest as improved skin health. By promoting the production of collagen and elastin, For-Met-Lys-OH helps maintain skin elasticity and firmness, resulting in a reduction in the appearance of wrinkles and other signs of aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of For-Met-Lys-OH. For instance, factors such as light, temperature, and oxygen availability can affect the stability of essential oils, which often contain amino acids like For-Met-Lys-OH . Additionally, the presence of other substances, such as contaminants or other biochemicals, can potentially interact with For-Met-Lys-OH and alter its effects .

準備方法

Synthetic Routes and Reaction Conditions

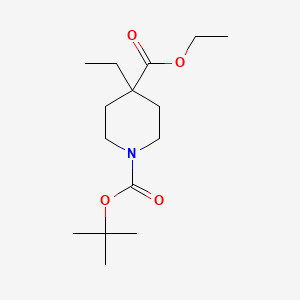

The synthesis of For-Met-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of For-Met-Lys-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

化学反応の分析

Types of Reactions

For-Met-Lys-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The lysine residue can participate in substitution reactions, particularly at its amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Alkylated lysine derivatives.

類似化合物との比較

Similar Compounds

For-Met-Arg-OH: Another tripeptide with arginine instead of lysine.

For-Met-His-OH: Contains histidine instead of lysine.

Uniqueness

For-Met-Lys-OH is unique due to the presence of lysine, which imparts distinct chemical and biological properties. Lysine’s amino group allows for various chemical modifications, making For-Met-Lys-OH a versatile compound for research and industrial applications .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPHDXNAAAIHP-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Guanosine 5'-monophosphate-[8-3H] diammonium salt](/img/structure/B575822.png)